molecular formula C8H11BrN2O B1456261 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole CAS No. 1187582-58-6

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No.: B1456261
CAS No.: 1187582-58-6
M. Wt: 231.09 g/mol
InChI Key: CVHYIERLKZMAPH-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine atom at the 5-position and a tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a brominating agent in the presence of a suitable solvent. One common method involves the use of methanesulfonic acid (MeSO3H) as a catalyst. The reaction is carried out at room temperature, and the resulting mixture is then concentrated to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrazole oxide, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: This compound has a similar structure but with the tetrahydro-2H-pyran group attached at a different position.

    5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: This compound contains an additional pyridine ring fused to the pyrazole ring, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHYIERLKZMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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